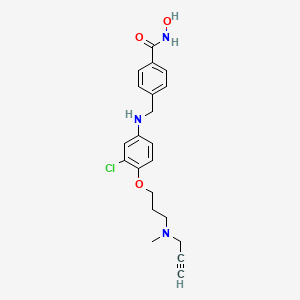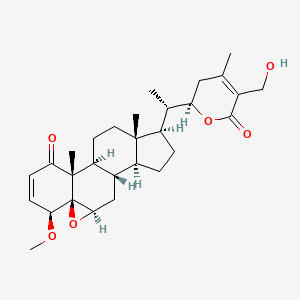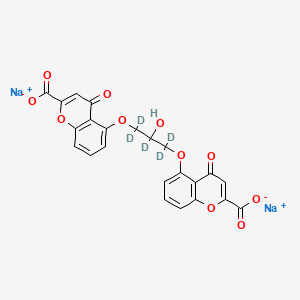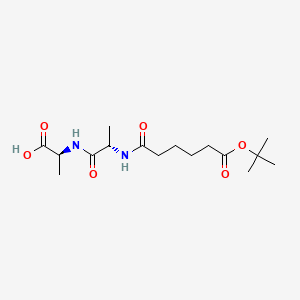
Ala-CO-amide-C4-Boc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ala-CO-amide-C4-Boc is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound plays a crucial role in the targeted delivery of cytotoxic drugs to cancer cells, thereby minimizing damage to healthy cells . The molecular formula of this compound is C16H28N2O6, and it has a molecular weight of 344.40 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ala-CO-amide-C4-Boc involves multiple steps, including the protection of amino groups and the formation of amide bonds. One common method involves the use of tert-butyl (Boc) protection for the amino group, followed by coupling reactions to form the amide bonds . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Ala-CO-amide-C4-Boc undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Ala-CO-amide-C4-Boc has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Employed in the development of targeted drug delivery systems.
Medicine: Integral in the creation of antibody-drug conjugates for cancer therapy.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of Ala-CO-amide-C4-Boc involves its role as a cleavable linker in antibody-drug conjugates. Upon reaching the target cancer cells, the linker is cleaved, releasing the cytotoxic drug to exert its effects. The molecular targets and pathways involved include the binding of the antibody to specific antigens on cancer cells, followed by internalization and cleavage of the linker .
Comparación Con Compuestos Similares
Similar Compounds
- t-Boc-N-amido-PEG1-propionic acid
- Sulfo-SPP sodium
- mDPR-Val-Cit-PAB-MMAE
- tert-Butyl (26-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate
Uniqueness
Ala-CO-amide-C4-Boc is unique due to its specific structure and cleavable nature, making it highly effective in the synthesis of antibody-drug conjugates. Its ability to be cleaved under specific conditions allows for precise delivery of cytotoxic drugs to target cells, minimizing off-target effects .
Propiedades
Fórmula molecular |
C16H28N2O6 |
|---|---|
Peso molecular |
344.40 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C16H28N2O6/c1-10(14(21)18-11(2)15(22)23)17-12(19)8-6-7-9-13(20)24-16(3,4)5/h10-11H,6-9H2,1-5H3,(H,17,19)(H,18,21)(H,22,23)/t10-,11-/m0/s1 |
Clave InChI |
XALXADJTPFKOPK-QWRGUYRKSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)CCCCC(=O)OC(C)(C)C |
SMILES canónico |
CC(C(=O)NC(C)C(=O)O)NC(=O)CCCCC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


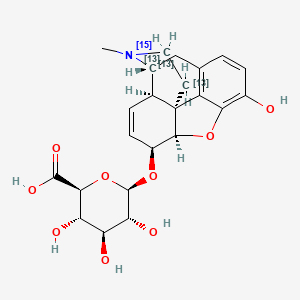
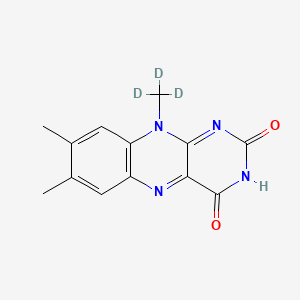
![(4aR,4bS,5S,6aS,7aS,10aR,11aS,11bS)-5-hydroxy-7a-(hydroxymethyl)-4a,6a-dimethyl-9-propyl-5,6,8,9,10a,11,11a,11b,12,13-decahydro-4bH-phenanthro[2,1-f][1]benzofuran-2,7-dione](/img/structure/B12427487.png)
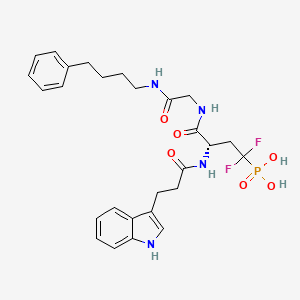


![8a-[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-5-[3-(3,4,5-trimethoxyphenyl)prop-2-enoyloxy]oxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12427516.png)

![3-[3-[(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-2,3,10,16-tetraoxo-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-en-17-yl]propylsulfanyl]-N-[2-[2-[2-[2-[4-[[4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]ethyl]-2-fluorophenoxy]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethyl]propanamide](/img/structure/B12427525.png)
